molecular formula C9H18O2 B180731 Ethyl 4,4-dimethylpentanoate CAS No. 10228-99-6

Ethyl 4,4-dimethylpentanoate

Cat. No. B180731
CAS RN: 10228-99-6
M. Wt: 158.24 g/mol
InChI Key: PUJGGPCGKBGBAD-UHFFFAOYSA-N
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Description

Ethyl 4,4-dimethylpentanoate is a fatty acid ester . It has a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 4,4-dimethylpentanoate is 1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3 . This indicates that the molecule consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

Ethyl 4,4-dimethylpentanoate is a liquid at room temperature . It has a molecular weight of 158.24 g/mol , and its exact mass is 158.130679813 g/mol . It has a topological polar surface area of 26.3 Ų .

Scientific Research Applications

1. Use in Asymmetric Michael Addition Reactions

Ethyl 4,4-dimethylpyroglutamate, a derivative of Ethyl 4,4-dimethylpentanoate, has been utilized as a chiral auxiliary in Michael addition reactions. This approach achieved high yields and excellent stereoselectivity, producing enantiomerically pure β-substituted carboxylic acid derivatives (Ezquerra et al., 1999).

2. Role in Odor Threshold Determination

A study on branched esters, including Ethyl 4,4-dimethylpentanoate, showed that these esters generally have lower odor thresholds than their straight-chain counterparts. This research aids in understanding the olfactory characteristics of various esters (Takeoka et al., 1995).

3. Synthesis and Properties of Fluorescent Derivatives

Research on the synthesis and fluorescence properties of new ester derivatives of isothiazolo [4,5-b] pyridine involved compounds such as ethyl 4-(2H-4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo [5,4-b] pyridin-2-yl) butanoate, a derivative of Ethyl 4,4-dimethylpentanoate. This study highlighted their optical properties and potential biological activities (Krzyżak et al., 2015).

4. Use in Photosensitized Oxidative Reactions

Ethyl 4,4-dimethylpentanoate derivatives were identified as products in the photosensitized oxidative reaction of 2,5-Dimethyl-4-hydroxy-3(2H)-furanone. This research provides insights into the mechanisms of photooxidation and the potential applications of such reactions (Chen et al., 1996).

5. DMAP-Catalyzed Cyanation Reactions

The cyanation of carbonyl compounds with ethyl cyanoformate, catalyzed by 4-dimethylaminopyridine (DMAP), involves derivatives of Ethyl 4,4-dimethylpentanoate. This method provides a convenient approach for cyanation without using metal catalysts or solvents (Aoki et al., 2010).

6. Synthesis and Antibacterial Activity Studies

A study on the synthesis and antibacterial activity of ethyl 2-amino-6-methyl-5-oxo-4-aryl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate, a compound related to Ethyl 4,4-dimethylpentanoate, revealed moderate effectiveness against bacterial growth, highlighting potential applications in antibacterial treatments (Asghari et al., 2014).

Safety And Hazards

Ethyl 4,4-dimethylpentanoate is associated with several hazard statements, including H226, H315, H319, and H335 . These indicate that the compound is flammable, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding ingestion and inhalation, ensuring adequate ventilation, and not getting the compound in eyes, on skin, or on clothing .

properties

IUPAC Name

ethyl 4,4-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-5-11-8(10)6-7-9(2,3)4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJGGPCGKBGBAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567614
Record name Ethyl 4,4-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4,4-dimethylpentanoate

CAS RN

10228-99-6
Record name Ethyl 4,4-dimethylpentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
서민효, 이윤영, 구양모 - Bulletin of the Korean Chemical Society, 1996 - koreascience.kr
Isoxazolidine derivatives 7 and 8 were synthesized from N-benzyl-C-(2-benzyloxyethyl) nitrones by 1, 3-dipolar cycloaddition with ethyl crotonate. The isoxazolidine derivatives were …
Number of citations: 6 koreascience.kr
S Condon, C Cannes, F Bedioui - Journal of Chemistry, 2019 - hindawi.com
Cobalt-Salen mediated electroreductive and regioselective alkylation of electron deficient olefins is reported in one step in an undivided electrochemical cell, in the presence of an iron …
Number of citations: 3 www.hindawi.com
JF Knifton - Platinum Met. Rev., 1985 - technology.matthey.com
A range of commodity chemicals and fuels can be generated directly from synthesis gas by ruthenium melt catalysis. Careful selection of the catalyst components enables a wide range …
Number of citations: 19 technology.matthey.com
JF Knifton - Journal of the American Oil Chemists' Society, 1978 - Wiley Online Library
Linear, fatty‐type, carboxylic acid esters are prepared by regioselective 1‐alkene carbonylation catalyzed by dispersions of ligand‐stabilized palladium(II) chlorides in quaternary Group …
Number of citations: 44 aocs.onlinelibrary.wiley.com
LJ Tilley, VJ Shiner Jr - Journal of physical organic chemistry, 1999 - Wiley Online Library
Rate constant, isotope‐effect, and product studies of the solvolysis of 4‐(trimethylsilyl)‐2‐chloro‐2‐methylbutane, 11, and its carbon analog, 2‐chloro‐2,5,5‐trimethylhexane, 10, in …
Number of citations: 14 onlinelibrary.wiley.com
I Prez, JP Sestelo, MA Maestro, A Mourio… - J. Org …, 1998 - academia.edu
Organometallic 1, 4-conjugate addition to enones is an important means of CC bond formation in organic synthesis. 1 This reaction was once limited to organocopper chemistry, but …
Number of citations: 68 www.academia.edu
S Maas, A Stamm, H Kunz - Synthesis, 1999 - thieme-connect.com
Conjugate Addition of Dialkylaluminum Chlorides to Alkylidenemalonic Acid Derivatives Page 1 1792 PAPER Synthesis 1999, No. 10, 1792–1798 ISSN 0039-7881 © Thieme Stuttgart · …
Number of citations: 10 www.thieme-connect.com
M Bulliard, M Zehnder, B Giese - Helvetica chimica acta, 1991 - Wiley Online Library
Radical addition to 2‐cyclohexyl‐5‐methylidene‐6‐methyl‐1,3‐dioxan‐4‐one (2) affords stereoselectively 5,6‐trans‐products trans‐3. The size of the radical has no influence on the …
Number of citations: 35 onlinelibrary.wiley.com
F Vibert, J Maury, H Lingua, E Besson, D Siri… - Tetrahedron, 2015 - Elsevier
The evaluation of ethyl α-bromoacrylate as radical acceptor in dialkylzinc radical-polar cascades addresses the question of the parameters controlling homolytic substitution at zinc by α-…
Number of citations: 6 www.sciencedirect.com
P Chen - 1997 - search.proquest.com
α, β-Unsaturated nitriles undergo radical chain addition reactions with tert-butylmercury halides in the presence of iodide ions. The mercury adduct products are formed in high yields …
Number of citations: 0 search.proquest.com

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